1-((2-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-3-(furan-2-ylmethylsulfonyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO5S2/c16-15-6-2-1-4-12(15)10-24(20,21)17-8-14(9-17)23(18,19)11-13-5-3-7-22-13/h1-7,14H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLFQSXMLDIFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=CC=C2Cl)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((2-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine typically involves multi-step organic reactions. The preparation begins with the formation of the azetidine ring, followed by the introduction of the sulfonyl groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-((2-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl position, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with sulfonyl and azetidine moieties exhibit promising anticancer properties. For instance, research on related sulfonylurea derivatives has demonstrated their ability to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- A case study involving a similar compound highlighted its effectiveness against specific types of cancer, showing a reduction in tumor size in animal models .
-
Antimicrobial Properties
- The compound's structural features suggest potential antimicrobial activity. Sulfonamides, known for their antibacterial properties, can serve as a basis for developing new antibiotics. Preliminary tests have indicated that derivatives of azetidine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- A documented case revealed that modifications to the sulfonyl group significantly enhanced the antimicrobial efficacy against resistant strains of bacteria, suggesting a pathway for further development .
-
Antimalarial Activity
- The need for novel antimalarial agents has led to the exploration of new chemical entities like 1-((2-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine. Research has shown that compounds with similar structures exhibit activity against Plasmodium species, the causative agents of malaria .
- In vitro studies demonstrated that certain derivatives could effectively reduce parasitemia in infected cell cultures, indicating their potential as antimalarial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:
- Sulfonyl Group Positioning : Variations in the positioning of sulfonyl groups can significantly alter the compound's interaction with biological targets.
- Azetidine Ring Modifications : Altering substituents on the azetidine ring has been shown to enhance selectivity and potency against specific targets, including cancer cells and pathogens .
Case Studies
- Case Study on Anticancer Effects
- Antimicrobial Efficacy Assessment
Mechanism of Action
The mechanism of action of 1-((2-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine involves its interaction with molecular targets, which may include enzymes or receptors. The sulfonyl groups can participate in various binding interactions, while the azetidine ring may confer specific conformational properties that influence the compound’s activity. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar compounds to 1-((2-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine include other sulfonyl-azetidine derivatives These compounds may share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties
Biological Activity
1-((2-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse sources and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of Sulfonyl Derivatives : The initial step often includes the sulfonylation of furan-2-ylmethanol using a sulfonyl chloride reagent under basic conditions.
- Azetidine Ring Formation : The sulfonyl derivatives are then reacted with azetidine derivatives to form the azetidin-1-yl moiety.
- Final Coupling : The resulting azetidine intermediate is coupled with 2-chlorobenzyl sulfonate to yield the target compound.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Staphylococcus aureus | >128 µg/mL | No activity |
| Salmonella typhi | 16 µg/mL | High |
| Bacillus subtilis | 64 µg/mL | Moderate |
The compound showed the most potent activity against Salmonella typhi, while it was ineffective against Staphylococcus aureus, indicating a selective antimicrobial profile.
Anticancer Activity
In addition to its antimicrobial effects, studies have explored the anticancer potential of this compound. Preliminary results suggest that it may inhibit cell proliferation in certain cancer cell lines.
Table 2: Anticancer Activity Assessment
| Cancer Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 (Breast cancer) | 15 µM | Significant |
| HeLa (Cervical cancer) | 20 µM | Moderate |
| A549 (Lung cancer) | 25 µM | Low |
The IC50 values indicate that the compound exhibits significant cytotoxicity against MCF-7 cells, suggesting its potential as a chemotherapeutic agent.
Case Studies
Several case studies have highlighted the efficacy of sulfonamide derivatives in treating infections and cancers. For instance, a study focusing on similar compounds demonstrated their ability to disrupt bacterial cell wall synthesis, leading to cell lysis.
Study Example
In one notable study, researchers synthesized a series of sulfonamide derivatives and tested them against various microbial strains. The findings revealed that modifications in the sulfonamide structure could enhance antibacterial activity significantly.
Q & A
Q. Basic
NMR Spectroscopy :
- Use - and -NMR to confirm sulfonyl group attachment and azetidine ring geometry. Coupling constants (-values) reveal ring puckering .
- -COSY and NOESY can identify spatial proximity of substituents.
X-ray Crystallography : Resolve absolute configuration, as seen in similar azetidine derivatives (e.g., ).
Q. Advanced
- DFT Calculations : Optimize molecular geometry using Gaussian09 with B3LYP/6-31G(d) basis sets to predict stable conformers .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., sodium channels) using GROMACS to assess binding modes .
How do electronic effects of the sulfonyl groups influence reactivity in nucleophilic substitution reactions?
Advanced
The electron-withdrawing nature of sulfonyl groups activates the azetidine ring for nucleophilic attack. Key factors:
Substituent Positioning : The 2-chlorobenzyl group induces steric hindrance, directing nucleophiles to the less hindered furan-ylmethyl side.
Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions.
Leaving Group Optimization : Compare reactivity with mesyl vs. tosyl groups in analogous compounds ().
Table 2 : Hypothetical reactivity trends (derived from ):
| Leaving Group | Reaction Rate (k, s⁻¹) | Solvent |
|---|---|---|
| Mesyl | 0.15 | DMF |
| Tosyl | 0.09 | DCM |
What strategies mitigate instability of the furan moiety under acidic or oxidative conditions?
Basic
The furan ring is prone to ring-opening in strong acids or peroxides. Mitigation approaches:
pH Control : Maintain neutral to slightly basic conditions during synthesis/storage.
Antioxidants : Add 0.1% BHT to solutions to prevent oxidation.
Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) .
Q. Advanced
- Protecting Groups : Temporarily protect the furan with tert-butyldimethylsilyl (TBS) during harsh reactions .
- Stability Assays : Monitor degradation via HPLC-UV at 254 nm under stress conditions (40°C, 75% RH for 4 weeks) .
How to design structure-activity relationship (SAR) studies for analogs with improved target selectivity?
Q. Advanced
Variation of Substituents :
- Replace 2-chlorobenzyl with electron-deficient aryl groups (e.g., 3-CF) to enhance electrophilicity.
- Modify the furan with thiophene or pyridine for π-π stacking ().
Bioisosteric Replacement : Substitute sulfonyl groups with phosphonate or carbonyl to assess binding flexibility.
High-Throughput Screening : Test analogs against a panel of 50+ kinases or ion channels to identify off-target effects .
What are the challenges in scaling up the synthesis without compromising yield or purity?
Q. Basic
Reaction Scaling : Transition from batch to flow chemistry for exothermic sulfonylation steps.
Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost efficiency.
Quality Control : Implement in-line FTIR to monitor reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
